(5-Ethoxyfuran-2-yl)(oxo)acetyl chloride
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Overview
Description
2-Furanacetyl chloride, 5-ethoxy-alpha-oxo- is an organic compound with the molecular formula C8H7ClO4 It is a derivative of furan, a heterocyclic organic compound, and contains both an acetyl chloride group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanacetyl chloride, 5-ethoxy-alpha-oxo- typically involves the reaction of 5-ethoxy-2-furanone with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
5-ethoxy-2-furanone+SOCl2→2-Furanacetyl chloride, 5-ethoxy-alpha-oxo-+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 2-Furanacetyl chloride, 5-ethoxy-alpha-oxo- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Furanacetyl chloride, 5-ethoxy-alpha-oxo- undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Hydrolysis Agents: Water, aqueous bases
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Formation of amides, esters, and thioesters
Hydrolysis: Formation of 5-ethoxy-2-furancarboxylic acid
Reduction: Formation of 5-ethoxy-2-furanmethanol
Scientific Research Applications
2-Furanacetyl chloride, 5-ethoxy-alpha-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furanacetyl chloride, 5-ethoxy-alpha-oxo- involves its reactivity with nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent.
Comparison with Similar Compounds
Similar Compounds
2-Furanacetyl chloride: Lacks the ethoxy group, making it less versatile in certain reactions.
5-Ethoxy-2-furanone: Lacks the acetyl chloride group, limiting its reactivity as
Properties
CAS No. |
100750-62-7 |
---|---|
Molecular Formula |
C8H7ClO4 |
Molecular Weight |
202.59 g/mol |
IUPAC Name |
2-(5-ethoxyfuran-2-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H7ClO4/c1-2-12-6-4-3-5(13-6)7(10)8(9)11/h3-4H,2H2,1H3 |
InChI Key |
WLKOCFHYVMISPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)C(=O)Cl |
Origin of Product |
United States |
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